molecular formula C10H10O4 B7965431 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-

Cat. No.: B7965431
M. Wt: 194.18 g/mol
InChI Key: HRUHFEQNMWANCD-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- (IUPAC name: (6-Hydroxy-1-benzofuran-3-yl)acetic acid) is a benzofuran derivative characterized by a partially saturated benzofuran core (2,3-dihydro structure), a hydroxyl group at position 6, and an acetic acid moiety at position 3. Its molecular formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol and a CAS registry number of 69716-04-7 . The compound is commonly referenced by synonyms such as 2-(6-hydroxybenzofuran-3-yl)acetic acid and 3-Benzofuranacetic acid, 6-hydroxy. It is primarily used in research settings, with a purity of 95% noted in commercial samples .

The 2,3-dihydrobenzofuran scaffold imparts partial saturation to the furan ring, enhancing stability compared to fully unsaturated benzofurans. These structural features make it a versatile intermediate in medicinal chemistry and drug discovery, particularly for analogs targeting metabolic or inflammatory pathways .

Properties

IUPAC Name

2-(6-hydroxy-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUHFEQNMWANCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method is particularly useful for producing complex benzofuran compounds with fewer side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of benzofuran derivatives, including 3-benzofuranacetic acid. The compound has been evaluated against various pathogens, showcasing significant activity:

  • Antitubercular Activity : Compounds derived from benzofuran have demonstrated potent activity against Mycobacterium tuberculosis. For instance, derivatives with hydroxyl substitutions at specific positions exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/mL against resistant strains .
  • Antifungal Activity : Research indicates that benzofuran derivatives possess antifungal properties as well. Compounds with specific structural modifications have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with MICs ranging from 0.5 mg/mL to 1 mg/mL .
  • Broad-spectrum Antibacterial Activity : A series of synthesized benzofuran derivatives were evaluated for antibacterial efficacy against gram-positive and gram-negative bacteria. Notably, compounds featuring hydroxyl groups at the C-6 position displayed excellent activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values between 0.78 μg/mL and 6.25 μg/mL .

Synthesis and Development

The synthesis of 3-benzofuranacetic acid typically involves multi-step organic reactions, often starting from readily available precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For instance:

  • Synthesis via Substitution Reactions : Utilizing α-bromoacrylic acid in reactions with amino benzofuran derivatives has proven effective in generating high-yield products .
  • Prodrug Development : The compound has been explored as a prodrug to improve bioavailability and therapeutic efficacy. For example, glycine derivatives of the compound have been synthesized to enhance solubility and absorption in biological systems .

Case Studies

StudyFocusFindings
Telveka et al. (2014)Antimycobacterial ActivitySynthesized benzofuran-3-carbohydrazide derivatives; identified compounds with MICs of 8 μg/mL against M. tuberculosis H37Rv .
Yempala et al. (2019)Antimicrobial ScreeningEvaluated 6-benzofuryl purines; identified high potency against M. tuberculosis with IC90 < 0.60 μM .
Mehdi et al. (2020)Antibacterial EvaluationSynthesized new series of benzofuran derivatives; reported excellent antibacterial activities with MICs between 0.78 μg/mL and 3.12 μg/mL .

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its biological activity, particularly its antibacterial properties. The compound can inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents Functional Groups CAS Number Notable Features
3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- C₁₀H₈O₄ 6-hydroxy, 3-acetic acid, 2,3-dihydro Hydroxyl, carboxylic acid, dihydro 69716-04-7 Partial saturation, dual polarity
Benzo[b]furan-2-carboxylic acid C₉H₆O₃ 2-carboxylic acid Carboxylic acid 496-41-3 Fully unsaturated, high melting point (192–196°C)
2,3-Dihydrobenzofuran-7-carboxylic acid C₉H₈O₃ 7-carboxylic acid, 2,3-dihydro Carboxylic acid, dihydro 35700-40-4 Carboxylic acid at position 7, no hydroxyl
Fasiglifam (TAK-875) C₂₈H₃₁NO₇S 6-hydroxy, 3-acetic acid, 2,3-dihydro + biphenyl-sulfonylpropoxy Carboxylic acid, ether, sulfonyl 881494-87-3 GPR40 agonist; discontinued due to hepatotoxicity
Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate C₁₁H₁₂O₅ 6-hydroxy, 3-acetic acid methyl ester Hydroxyl, ester N/A Ester prodrug form; improved lipophilicity

Polarity and Solubility

  • 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- exhibits moderate polarity due to its hydroxyl and carboxylic acid groups, favoring solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO). Its dihydro structure reduces ring rigidity compared to fully unsaturated analogs like Benzo[b]furan-2-carboxylic acid .
  • Fasiglifam demonstrates significantly lower aqueous solubility due to its bulky biphenyl-sulfonylpropoxy substituents, necessitating formulation with solubilizing agents in preclinical studies .
  • The methyl ester derivative () shows enhanced lipophilicity, making it more membrane-permeable and suitable for prodrug strategies .

Biological Activity

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Benzofuran Compounds

Benzofuran derivatives are recognized for their wide range of therapeutic properties, including:

  • Anticancer
  • Antiviral
  • Antioxidant
  • Anti-inflammatory
  • Antimicrobial

The structural features of benzofurans contribute significantly to their biological activities. The presence of hydroxyl groups and other substituents can enhance their interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of various benzofuran derivatives. A synthesis study demonstrated that certain benzofuran derivatives significantly increased the activity of caspases (caspase 3/7), which are markers for apoptosis in cancer cells. Specifically, compounds exhibited a 1.5 to 5-fold increase in caspase activity in K562 cancer cell lines, suggesting that these compounds induce apoptosis through DNA interaction and disruption of cellular integrity .

Cannabinoid Receptor Agonism

Another area of interest is the interaction of benzofuran derivatives with cannabinoid receptors. A series of 2,3-dihydro-1-benzofuran derivatives were identified as potent selective CB2 agonists. In vivo studies indicated that these compounds effectively reversed neuropathic pain in rat models without affecting locomotor behavior. This suggests a potential therapeutic application for pain management .

Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in K562 cells via caspase activation
Cannabinoid Receptor AgonismPotent CB2 agonists with efficacy in neuropathic pain models
AntioxidantExhibits significant antioxidant properties through radical scavenging assays

Case Studies

  • Anticancer Activity : In a study involving the synthesis of new benzofuran derivatives, compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through DNA intercalation mechanisms .
  • Neuropathic Pain Model : The pharmacological profile of a specific benzofuran derivative (compound MDA104) was evaluated in a spinal nerve ligation model. The compound showed significant pain relief effects without locomotor side effects, indicating a favorable safety profile for potential therapeutic use in neuropathic conditions .

Q & A

Basic Research Question

  • Solubility : Limited aqueous solubility; use polar aprotic solvents (e.g., DMSO) for in vitro assays. Related compounds like Fasiglifam (TAK-875) show similar profiles (100 mg/mL in DMSO) .
  • Storage : -20°C in anhydrous, light-protected containers to prevent hydrolysis/oxidation .

Advanced Note : Solubility discrepancies may arise from impurities. Perform Karl Fischer titration to confirm residual moisture content (<0.1%) .

How can researchers optimize synthesis yield in multi-step protocols?

Advanced Research Question

  • Catalyst Screening : Use Pd/C or Ni catalysts for coupling steps to enhance efficiency .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Workflow Example :
    • Protect 6-hydroxy group with TBSCl.
    • Introduce acetic acid via Mitsunobu reaction (yield improvement: 72% → 88% with DIAD/PPh3) .

What advanced techniques resolve stereochemical or purity challenges?

Advanced Research Question

  • Chiral HPLC : Separate (3S)-enantiomers (critical for bioactive derivatives like Fasiglifam) using Chiralpak IG columns (hexane:IPA = 90:10) .
  • LC-HRMS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry (e.g., Q-TOF) .

Case Study : A study reported a 5% impurity in crude product; LC-MS identified a diastereomer, resolved via recrystallization in ethyl acetate/hexane .

How to design bioactivity assays for this compound?

Advanced Research Question

  • Target Selection : Prioritize GPCRs (e.g., GPR40) based on structural analogs like Fasiglifam, a selective GPR40 agonist .
  • Assay Protocol :
    • In vitro : Calcium flux assays in HEK293 cells transfected with GPR40.
    • Dose-Response : Test 0.1–100 μM concentrations (EC50 calculation).
  • Validation : Use knockout cell lines to confirm target specificity .

How to address conflicting data in stability or bioactivity studies?

Advanced Research Question

  • Root-Cause Analysis :
    • Degradation Products : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify oxidation byproducts.
    • Bioactivity Variability : Compare batch purity (e.g., 97% vs. >99%) and solvent effects (DMSO vs. saline) .
  • Mitigation : Standardize storage (-80°C for long-term) and use freshly prepared solutions.

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